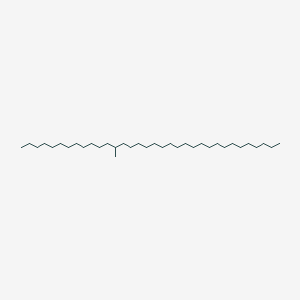
Ethyl 5-amino-2,2-diethyl-3-oxopent-4-enoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 5-amino-2,2-diethyl-3-oxopent-4-enoate is an organic compound with a complex structure that includes an amino group, a keto group, and an ester group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 5-amino-2,2-diethyl-3-oxopent-4-enoate typically involves multi-step organic reactions. One common method includes the condensation of ethyl acetoacetate with diethylamine, followed by the introduction of an amino group through nucleophilic substitution. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under optimized conditions. The use of continuous flow reactors can also be employed to enhance efficiency and scalability. Purification steps such as crystallization or chromatography are essential to obtain the desired product with high purity.
Analyse Chemischer Reaktionen
Types of Reactions
Ethyl 5-amino-2,2-diethyl-3-oxopent-4-enoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the keto group to a hydroxyl group.
Substitution: Nucleophilic substitution reactions can introduce different functional groups at the amino or ester positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used in the presence of a base to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce hydroxylated compounds. Substitution reactions can introduce various alkyl or acyl groups, leading to a diverse range of derivatives.
Wissenschaftliche Forschungsanwendungen
Ethyl 5-amino-2,2-diethyl-3-oxopent-4-enoate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.
Industry: It can be used in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of Ethyl 5-amino-2,2-diethyl-3-oxopent-4-enoate involves its interaction with molecular targets such as enzymes or receptors. The amino group can form hydrogen bonds, while the keto and ester groups can participate in various chemical interactions. These interactions can modulate the activity of biological pathways, leading to specific physiological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Ethyl 5-amino-1,3,4-oxadiazole-2-carboxylate: This compound shares the amino and ester functionalities but has a different core structure.
Ethyl 5-chloro-2-oxopent-3-ynoate: Similar in having an ester group, but differs in the presence of a chloro and alkyne group.
Uniqueness
Ethyl 5-amino-2,2-diethyl-3-oxopent-4-enoate is unique due to its combination of functional groups and the specific arrangement of its molecular structure. This uniqueness allows it to participate in a wide range of chemical reactions and makes it a valuable compound in various research and industrial applications.
Eigenschaften
CAS-Nummer |
74367-91-2 |
|---|---|
Molekularformel |
C11H19NO3 |
Molekulargewicht |
213.27 g/mol |
IUPAC-Name |
ethyl 5-amino-2,2-diethyl-3-oxopent-4-enoate |
InChI |
InChI=1S/C11H19NO3/c1-4-11(5-2,9(13)7-8-12)10(14)15-6-3/h7-8H,4-6,12H2,1-3H3 |
InChI-Schlüssel |
ZHPWAYULCIWZCQ-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(CC)(C(=O)C=CN)C(=O)OCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Piperazine, 1,4-bis[(3-nitrophenyl)sulfonyl]-](/img/structure/B14434153.png)


![1,4-Bis(heptyloxy)-6-methyl-6H-indolo[2,3-b]quinoxaline](/img/structure/B14434196.png)

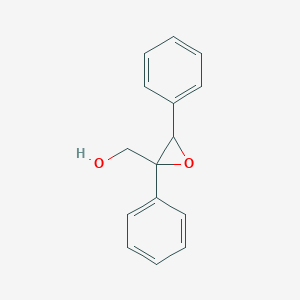
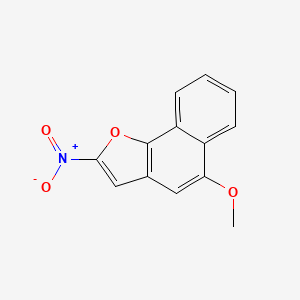
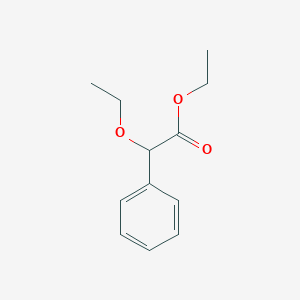
![N-[1-(3-Chloropropyl)piperidin-4-yl]-2-phenylacetamide](/img/structure/B14434223.png)
![4,9-Dimethoxy-7-undecyl-5H-furo[3,2-g][1]benzopyran-5-one](/img/structure/B14434233.png)
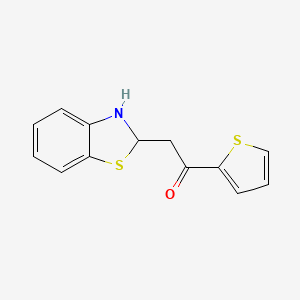
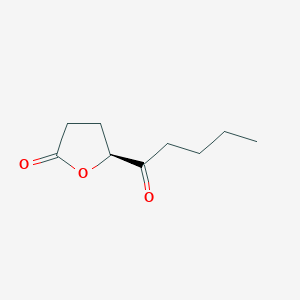
![{3-[(2-Aminoethyl)amino]propyl}(methyl)silanediol](/img/structure/B14434257.png)
